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molecular formula C6H6ClIN2 B8474879 2-chloro-5-iodo-N-methylpyridin-4-amine

2-chloro-5-iodo-N-methylpyridin-4-amine

Cat. No. B8474879
M. Wt: 268.48 g/mol
InChI Key: AFVMOADXROQJNT-UHFFFAOYSA-N
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Patent
US09040540B2

Procedure details

2-Chloro-5-iodopyridin-4-amine (2.0 g, 7.86 mmol) and paraformaldehyde (0.472 g, 15.7 mmol) were dissolved in AcOH (56.1 mL) and stirred for 2.5 hours at 40° C. Sodium triacetoxyborohydride (3.66 g, 17.3 mmol) was added and the mixture was stirred at 40° C. for 1.5 hours. Further sodium triacetoxyborohydride (3.66 g, 17.3 mmol) was added and the mixture was stirred for a further 19 hours. The reaction mixture was reduced in volume by half by evaporation in vacuo. Water was added to the mixture, followed by basification with NaHCO3. The mixture was extracted with EtOAc (3×70 mL) and the combined organic layers were dried over MgSO4. Silica was added and the solution was concentrated. Gradient chromatography, eluting with 5-10% EtOAc in c-Hex for 4 column volume and then 10% EtOAc in c-Hex for a further 11 column volume, gave 2-chloro-5-iodo-N-methylpyridin-4-amine (1.65 g, 6.14 mmol, 78% yield) as a white crystalline powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.472 g
Type
reactant
Reaction Step One
Name
Quantity
56.1 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
3.66 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([I:9])=[CH:4][N:3]=1.C=O.[C:12](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CCOC(C)=O>CC(O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:12])[C:5]([I:9])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)N)I
Name
Quantity
0.472 g
Type
reactant
Smiles
C=O
Name
Quantity
56.1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
3.66 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
3.66 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reduced in volume by half by evaporation in vacuo
ADDITION
Type
ADDITION
Details
Water was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
ADDITION
Type
ADDITION
Details
Silica was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
WASH
Type
WASH
Details
Gradient chromatography, eluting with 5-10% EtOAc in c-Hex for 4 column volume

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.14 mmol
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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